molecular formula C26H26O10 B12231767 Phylloflavan CAS No. 98570-83-3

Phylloflavan

Cat. No.: B12231767
CAS No.: 98570-83-3
M. Wt: 498.5 g/mol
InChI Key: FKDRTLFRRHQTGU-TYFWRAIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phylloflavan is a phenolic compound found in the New Zealand Podocarpaceae Phyllocladus alpinus . It is known for its unique chemical structure and significant biological activities, making it a subject of interest in various scientific fields.

Chemical Reactions Analysis

Phylloflavan undergoes several types of chemical reactions, including:

Scientific Research Applications

Phylloflavan has a wide range of scientific research applications:

Mechanism of Action

Phylloflavan exerts its effects through various molecular mechanisms. It interacts with cellular targets such as enzymes and receptors, modulating their activity. For instance, this compound has been shown to inhibit the activity of certain viral enzymes, thereby preventing viral replication . It also modulates the release of inflammatory mediators, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Phylloflavan is part of the flavonoid family, which includes compounds such as:

This compound stands out due to its unique combination of antioxidant, antiviral, and antileishmanial activities, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

98570-83-3

Molecular Formula

C26H26O10

Molecular Weight

498.5 g/mol

IUPAC Name

[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] (3S)-5-(3,4-dihydroxyphenyl)-3-hydroxypentanoate

InChI

InChI=1S/C26H26O10/c27-15(4-1-13-2-5-18(29)21(32)7-13)11-25(34)35-24-12-17-20(31)9-16(28)10-23(17)36-26(24)14-3-6-19(30)22(33)8-14/h2-3,5-10,15,24,26-33H,1,4,11-12H2/t15-,24-,26+/m0/s1

InChI Key

FKDRTLFRRHQTGU-TYFWRAIDSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C[C@H](CCC4=CC(=C(C=C4)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)CC(CCC4=CC(=C(C=C4)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.